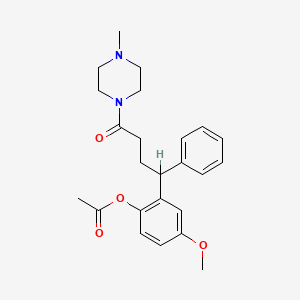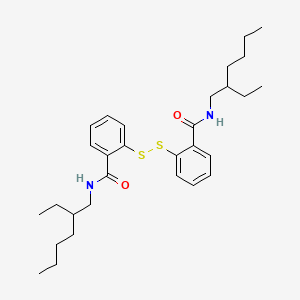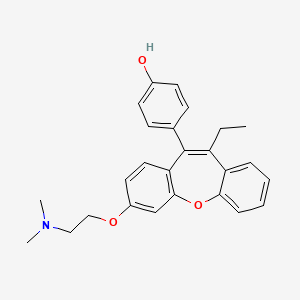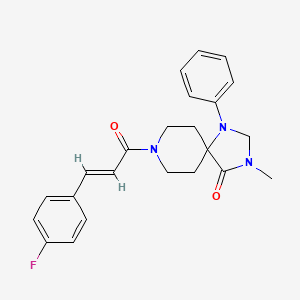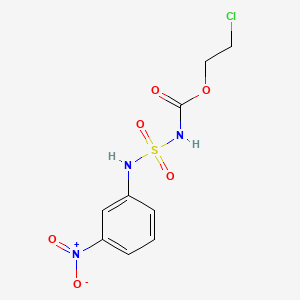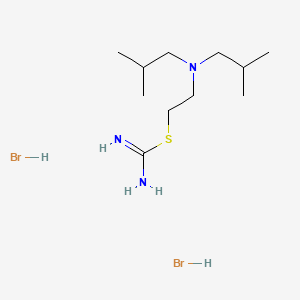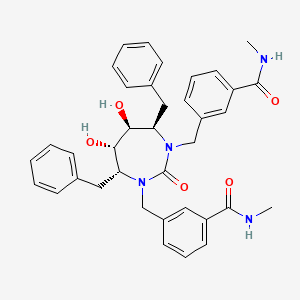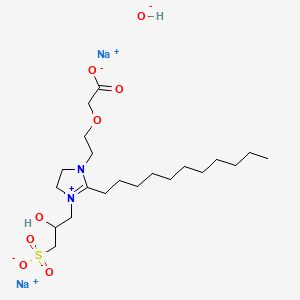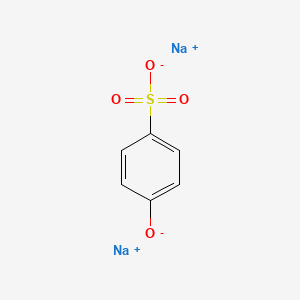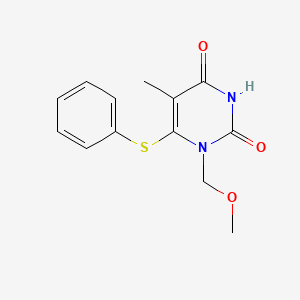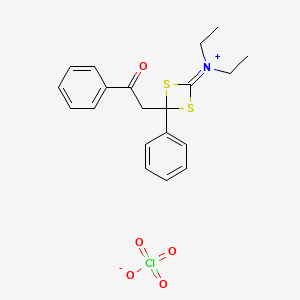
2,2-Dibromovinyl diisopropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromovinyl diisopropyl phosphate is an organophosphorus compound with the molecular formula C8H15Br2O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a vinyl group, which is further bonded to a diisopropyl phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromovinyl diisopropyl phosphate typically involves the reaction of diisopropyl phosphite with 2,2-dibromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction parameters ensures the scalability and cost-effectiveness of the production process. The final product is purified through techniques such as distillation or recrystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromovinyl diisopropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Substituted phosphates with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Hydrolysis: Phosphoric acid derivatives and other hydrolyzed products.
Scientific Research Applications
2,2-Dibromovinyl diisopropyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibromovinyl diisopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The presence of bromine atoms and the phosphate group play a crucial role in its reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorovinyl diisopropyl phosphate: Similar structure but with chlorine atoms instead of bromine.
2,2-Dibromoethenyl dipropan-2-yl phosphate: Another brominated organophosphorus compound with slight structural variations.
Uniqueness
2,2-Dibromovinyl diisopropyl phosphate is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
102305-56-6 |
|---|---|
Molecular Formula |
C8H15Br2O4P |
Molecular Weight |
365.98 g/mol |
IUPAC Name |
2,2-dibromoethenyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H15Br2O4P/c1-6(2)13-15(11,14-7(3)4)12-5-8(9)10/h5-7H,1-4H3 |
InChI Key |
UHMKPNIUCXXZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC=C(Br)Br)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
